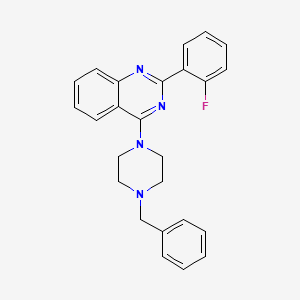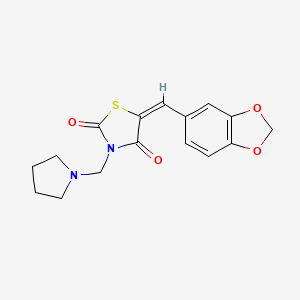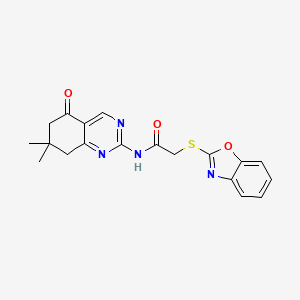![molecular formula C20H22FN7 B3589293 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3589293.png)
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
概述
描述
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine core, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
ENTs are involved in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, the compound can potentially affect these biochemical pathways.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine . This could potentially affect nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
安全和危害
The safety and hazards associated with 1,3,5-triazine derivatives can vary widely depending on the specific substituents present on the triazine ring . The specific safety and hazards of “6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine” would require further investigation.
未来方向
The future directions for research on 1,3,5-triazine derivatives include the development of more accurate, less expensive new antimicrobials . The specific future directions for research on “6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine” would require further investigation.
生化分析
Biochemical Properties
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as human equilibrative nucleoside transporters (ENTs), which are involved in nucleotide synthesis and regulation of adenosine function . The interaction between this compound and ENTs is characterized by non-competitive inhibition, where the compound binds to a site distinct from the substrate binding site, thereby reducing the maximum velocity (Vmax) of the enzyme without affecting the substrate affinity (Km).
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of nucleosides in cells, thereby influencing the synthesis of nucleotides and overall cellular metabolism . Additionally, the compound’s interaction with ENTs can alter adenosine signaling pathways, which are critical for various physiological processes, including inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of human equilibrative nucleoside transporters (ENTs) is a key aspect of its mechanism of action. By binding to a distinct site on the ENTs, the compound prevents the transport of nucleosides across the cell membrane, thereby affecting nucleotide synthesis and adenosine regulation . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on ENTs over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of nucleoside transport and prolonged alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENTs without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. These effects can manifest as disruptions in nucleotide synthesis, altered adenosine signaling, and changes in physiological processes such as inflammation and immune response.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and adenosine regulation. The compound interacts with enzymes such as human equilibrative nucleoside transporters (ENTs), affecting the transport and availability of nucleosides for nucleotide synthesis . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by its interaction with specific transporters and binding proteins. The compound’s ability to inhibit human equilibrative nucleoside transporters (ENTs) plays a crucial role in its cellular localization and accumulation . This interaction can affect the compound’s distribution within different tissues, influencing its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound’s binding to human equilibrative nucleoside transporters (ENTs) directs it to specific compartments within the cell, such as the plasma membrane, where it exerts its inhibitory effects . This localization is critical for the compound’s activity and function, as it ensures that the compound is positioned to effectively modulate nucleoside transport and adenosine regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Formation of the Triazine Core: The triazine core is formed through cyclization reactions involving cyanuric chloride and amines.
Final Coupling: The final step involves coupling the piperazine derivative with the triazine core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and continuous flow synthesis can be employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
科学研究应用
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
相似化合物的比较
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also inhibits ENTs but has different selectivity and potency.
6-Methyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups and applications.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: A structurally related compound with a phenyl group instead of a fluorophenyl group.
Uniqueness
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperazine ring, fluorophenyl group, and triazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7/c21-15-6-8-17(9-7-15)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWCQSONXXUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethoxy-N'-[2-(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B3589226.png)

![methyl 3-{[2-(2-hydroxyphenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3589251.png)
![1-BENZYL-4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERAZINE](/img/structure/B3589260.png)

![N'-[2-(3-methoxyphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B3589268.png)

![1-[(3-Methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea](/img/structure/B3589277.png)
![Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate](/img/structure/B3589286.png)

![N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3589307.png)
![6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3589313.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(phenyl)methanone](/img/structure/B3589318.png)
